

Comparative Biological Activity of 2-Hydroxymethyl-3-methylpyridine Analogs and Related Pyridine Derivatives

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Compound of Interest

Compound Name: **2-Hydroxymethyl-3-methylpyridine**

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This guide provides a comparative analysis of the biological activities of various pyridine derivatives, with a focus on analogs related to **2-Hydroxymethyl-3-methylpyridine** where data is available. The information presented is collated from diverse studies, and while a direct head-to-head comparison of a homologous series of **2-Hydroxymethyl-3-methylpyridine** analogs is limited in the current literature, this guide offers a broader perspective on the potential bioactivities of substituted pyridines. The data is intended to aid researchers in understanding the structure-activity relationships of this important class of heterocyclic compounds.

Data Presentation

The following tables summarize the quantitative data on the antimicrobial, antioxidant, and cytotoxic activities of various pyridine derivatives. It is important to note that the compared compounds originate from different studies and may have significant structural variations. Therefore, direct comparisons of potency should be interpreted with caution.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound/Analog	Target Organism	MIC (µg/mL)	Reference
Chlorinated pyridine carbonitrile derivative	<i>Candida albicans</i>	25	[1]
Hydrazone containing pyridines	<i>Bacillus cereus</i>	50	[1]
Oxadiazoles containing pyridines	<i>Bacillus cereus</i>	50	[1]
3-(3-Pyridyl)-oxazolidone-5-methyl ester derivative (12e)	<i>Bacillus subtilis</i>	16	[2]
2-(N-arylimino)-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides	Various bacteria and fungi	12.5-25	[3]
Thiazolo[4,5-b]pyridin-2-one derivative (3g)	<i>Pseudomonas aeruginosa, Escherichia coli</i>	0.21 µM	[2]
Pyridine-connected 2H-thiopyran derivative (4e)	Larvicidal (LD50)	0.8	[4]

Table 2: Antioxidant Activity of Pyridine Derivatives

Compound/Analog	Assay	IC50 (μM)	Reference
1,2,4-triazolo[3,4-b][5] [6][7]thiadiazol-6-yl) selenopheno[2,3-d]pyrimidine (10i)	DPPH radical scavenging	9.46 (mg/ml)	[6]
1,2,4-triazolo[3,4-b][5] [6][7]thiadiazol-6-yl) selenopheno[2,3-d]pyrimidine (10h)	DPPH radical scavenging	10.41 (mg/ml)	[6]
1,2,4-triazolo[3,4-b][5] [6][7]thiadiazol-6-yl) selenopheno[2,3-d]pyrimidine (10d)	DPPH radical scavenging	11.02 (mg/ml)	[6]
N-(5-methylisoxazol-3-yl)aryl-sulfonamide derivative (2a)	DPPH radical scavenging	0.0373 (mg/mL)	[8]
N-(5-methylisoxazol-3-yl)aryl-sulfonamide derivative (2b)	DPPH radical scavenging	0.0971 (mg/mL)	[8]

Table 3: Cytotoxic Activity of Pyridine Derivatives Against Cancer Cell Lines

Compound/Analog	Cell Line	IC50 (μM)	Reference
Pyrazolo-naphthyridin derivative (5j)	HeLa (Cervical Cancer)	6.4	[9]
Pyrazolo-naphthyridin derivative (5k)	MCF-7 (Breast Cancer)	2.03	[9]
Indeno[1,2-b]quinoline amine derivatives (1, 3, 7-9)	HT29, SW620 (Colon Cancer)	1.1 - 4.1 (μg/mL)	
5-Hydroxymethylpyrimidine derivative (3h)	HepaRG (Hepatocellular Carcinoma)	132.3	[10]
Styrylchromone (SC-3)	HL-60 (Promyelocytic Leukemia)	-	[11]
Styrylchromone (SC-5)	HL-60 (Promyelocytic Leukemia)	-	[11]
Triptolide	Leukemia cell lines	< 0.015	[12]
Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin Derivatives	HEL, K-562 (Leukemia)	0.63 - 5.68	[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from the information available in the referenced literature.

Antimicrobial Activity Assay (Broth Microdilution Method)

- Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The culture is then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL.

- Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate using the appropriate growth medium.
- Incubation: An equal volume of the microbial inoculum is added to each well containing the diluted compounds. The plates are incubated for 24-48 hours at the optimal growth temperature for the specific microorganism.
- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Radical Scavenging)

- Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared to a concentration of approximately 0.1 mM.
- Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate. A control containing only DPPH and methanol is also prepared.
- Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
- Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a microplate reader.
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: $\text{Scavenging Activity (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$, where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the test compound. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against compound concentration.

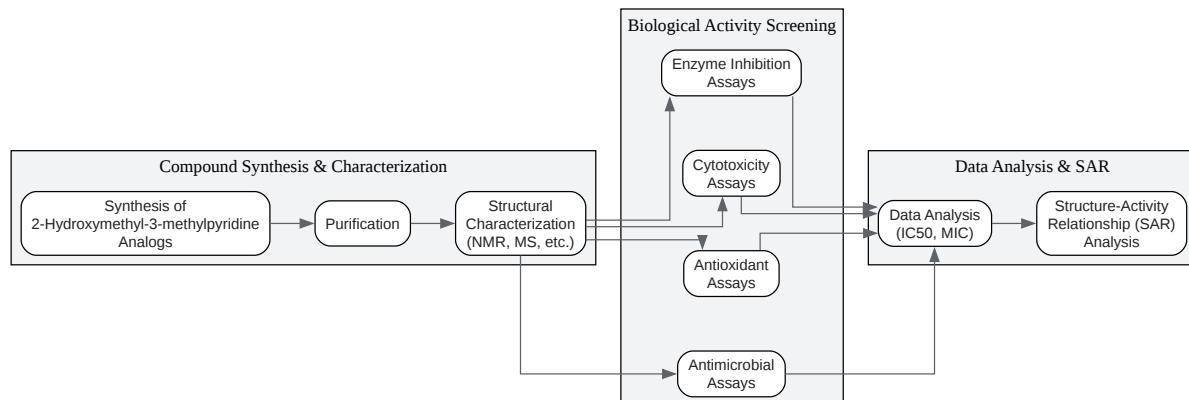
Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Human cancer cell lines are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
- MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Calculation of Cytotoxicity: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Visualizations

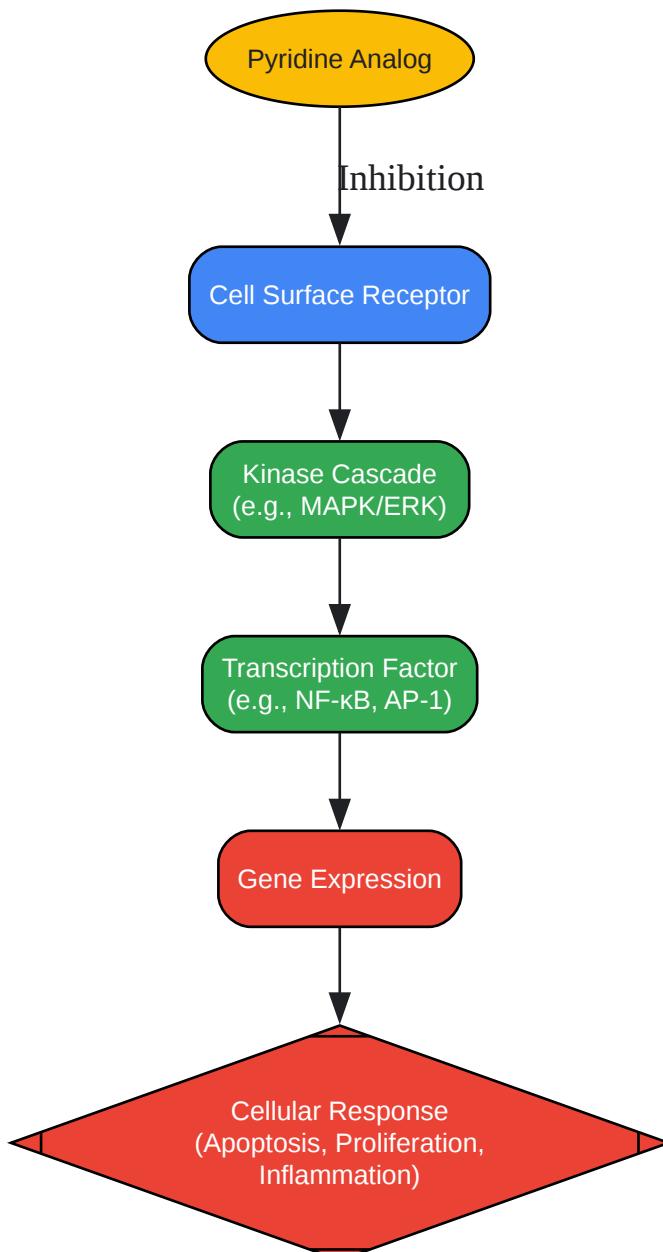
Experimental Workflow for Biological Activity Screening



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Caption: General workflow for the synthesis, biological screening, and analysis of novel pyridine analogs.

Hypothetical Signaling Pathway Modulation



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Caption: Hypothetical inhibition of a cell signaling pathway by a pyridine analog.

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